molecular formula C16H18N2O3 B2766198 N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide CAS No. 898360-41-3

N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B2766198
CAS No.: 898360-41-3
M. Wt: 286.331
InChI Key: YNYLIDCKBWQSBC-UHFFFAOYSA-N
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Description

N’-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide is an organic compound that belongs to the class of oxamides Oxamides are a type of amide derived from oxalic acid This compound features a 3,4-dimethylphenyl group and a furan-2-yl ethyl group attached to the oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide typically involves the reaction of 3,4-dimethylaniline with oxalyl chloride to form the corresponding oxamide intermediate. This intermediate is then reacted with 2-(furan-2-yl)ethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide can undergo various chemical reactions including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration respectively.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N’-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and oxamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N’-(3,4-dimethylphenyl)-N-[2-(thiophen-2-yl)ethyl]oxamide: Similar structure with a thiophene ring instead of a furan ring.

    N’-(3,4-dimethylphenyl)-N-[2-(pyridin-2-yl)ethyl]oxamide: Similar structure with a pyridine ring instead of a furan ring.

Uniqueness

N’-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide is unique due to the presence of both the 3,4-dimethylphenyl and furan-2-yl ethyl groups. These groups can impart specific chemical and biological properties that are distinct from other similar compounds.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-5-6-13(10-12(11)2)18-16(20)15(19)17-8-7-14-4-3-9-21-14/h3-6,9-10H,7-8H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYLIDCKBWQSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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